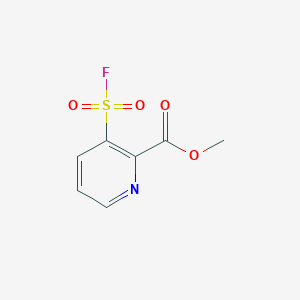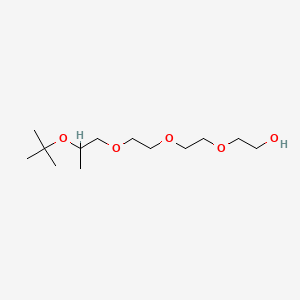
2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- is an organic compound with the molecular formula C9H20O5This compound is a colorless to slightly yellow liquid that is soluble in most organic solvents, such as alcohols, ethers, and ketones .
Vorbereitungsmethoden
The preparation of 2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- typically involves the acid-catalyzed reaction of propylene oxide and ethylene glycol. The specific steps include reacting propylene oxide and ethylene glycol at a certain temperature and pressure to generate the target product . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various chemical syntheses.
Biology: The compound is used in biological studies for its properties as a solvent and stabilizer.
Medicine: It is used in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: The compound is used as a corrosion inhibitor, solvent, and surfactant in various industrial processes .
Wirkmechanismus
The mechanism of action of 2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- involves its interaction with molecular targets and pathways in biological systems. It acts as a solvent and stabilizer, facilitating the solubility and stability of other compounds. The specific molecular targets and pathways depend on the application and the compounds it interacts with .
Vergleich Mit ähnlichen Verbindungen
2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- can be compared with similar compounds such as:
Tetraethyleneglycol monomethyl ether: Similar in structure and properties, used in similar applications.
2,5,8,11-Tetraoxatridecan-13-ol, 1,1,1-triphenyl-: Another similar compound with different functional groups, used in polymer chemistry and as a catalyst
These comparisons highlight the uniqueness of 2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- in terms of its specific applications and properties.
Eigenschaften
CAS-Nummer |
73467-18-2 |
|---|---|
Molekularformel |
C13H28O5 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]propoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C13H28O5/c1-12(18-13(2,3)4)11-17-10-9-16-8-7-15-6-5-14/h12,14H,5-11H2,1-4H3 |
InChI-Schlüssel |
ZHBDPSZQINOVCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCCOCCOCCO)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



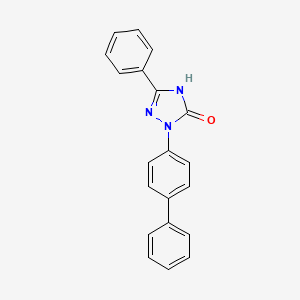
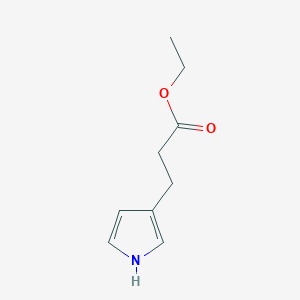
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)](/img/structure/B13645172.png)
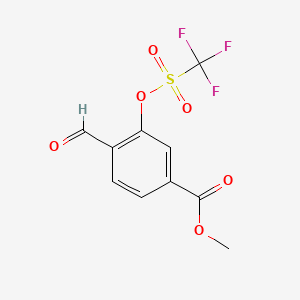
![Methyl 1-((5,8-dioxaspiro[3.4]octan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B13645195.png)
![4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13645206.png)

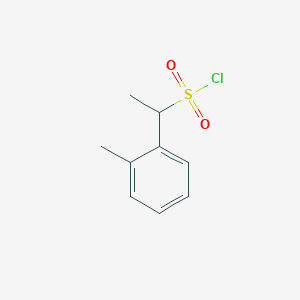
![2-Isopropylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13645222.png)
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylicacid](/img/structure/B13645224.png)

